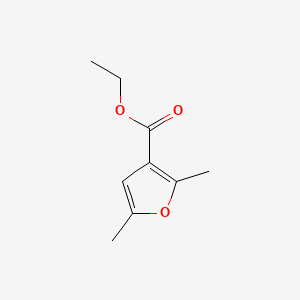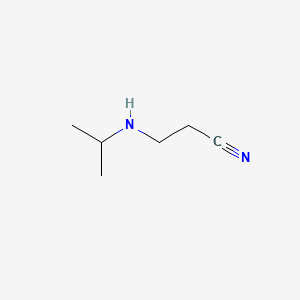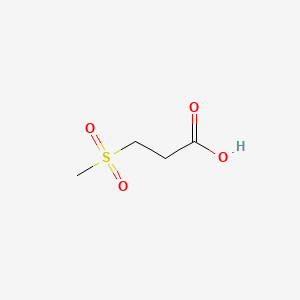
2,5-二甲基呋喃-3-羧酸乙酯
描述
Ethyl 2,5-dimethylfuran-3-carboxylate (EDMF) is an important organic compound widely used in scientific research and laboratory experiments. It is a versatile compound that can be used in various applications, including synthesis, drug delivery, and chemical reaction studies. EDMF is a non-toxic, water-soluble compound that is easy to handle and store. It is also a low-cost alternative to other compounds and has been used extensively in a wide range of studies.
科学研究应用
医药研究
2,5-二甲基呋喃-3-羧酸乙酯 (DMFEC) 是一种具有医药研究价值的化合物,因为它有潜力成为各种生物活性分子的合成基础。 它的呋喃环结构是许多天然产物和药物中常见的基序,这使得它成为合成复杂分子的宝贵前体 .
农业
在农业领域,DMFEC 可用于合成农用化学品。 它的衍生物可作为合成具有潜在除草剂或杀虫剂活性的化合物的中间体 .
材料科学
DMFEC 也在材料科学领域得到研究,特别是在生物基聚合物的开发方面。 它的呋喃核心可以聚合或共聚,以生产具有理想热性能和机械性能的材料 .
作用机制
Target of Action
Ethyl 2,5-dimethylfuran-3-carboxylate is a furan platform chemical . Furan platform chemicals (FPCs) are derived from biomass and are used in the chemical industry as alternatives to traditional resources such as crude oil . .
Mode of Action
Furan derivatives are known for their reactivity, which makes them useful in the synthesis of new fuels and polymer precursors .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of reactions, leading to the synthesis of a wide range of compounds .
Pharmacokinetics
It’s worth noting that the compound has a high gastrointestinal absorption and is bbb permeant .
Result of Action
As a furan derivative, it is likely involved in various chemical reactions, contributing to the synthesis of a wide range of compounds .
Action Environment
It’s worth noting that furan derivatives are part of a broader shift in the chemical industry towards the use of biomass as an alternative to traditional resources such as crude oil .
生化分析
Biochemical Properties
Ethyl 2,5-dimethylfuran-3-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the oxidation of Ethyl 2,5-dimethylfuran-3-carboxylate, leading to the formation of more reactive intermediates .
Cellular Effects
Ethyl 2,5-dimethylfuran-3-carboxylate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, Ethyl 2,5-dimethylfuran-3-carboxylate can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of Ethyl 2,5-dimethylfuran-3-carboxylate involves its interaction with specific biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, Ethyl 2,5-dimethylfuran-3-carboxylate has been shown to inhibit certain enzymes involved in the biosynthesis of fatty acids. This inhibition occurs through the binding of Ethyl 2,5-dimethylfuran-3-carboxylate to the active site of the enzyme, preventing the substrate from binding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2,5-dimethylfuran-3-carboxylate have been studied over time. It has been found to be relatively stable under standard laboratory conditions. Over extended periods, Ethyl 2,5-dimethylfuran-3-carboxylate can undergo degradation, leading to the formation of various by-products. Long-term studies have shown that Ethyl 2,5-dimethylfuran-3-carboxylate can have sustained effects on cellular function, particularly in terms of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of Ethyl 2,5-dimethylfuran-3-carboxylate vary with different dosages in animal models. At low doses, it has been observed to have minimal impact on physiological functions. At higher doses, Ethyl 2,5-dimethylfuran-3-carboxylate can exhibit toxic effects, including liver and kidney damage. Threshold effects have been noted, where a certain dosage level leads to a significant increase in adverse effects.
Metabolic Pathways
Ethyl 2,5-dimethylfuran-3-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interaction of Ethyl 2,5-dimethylfuran-3-carboxylate with cofactors such as NADPH is crucial for its metabolism .
Transport and Distribution
Within cells and tissues, Ethyl 2,5-dimethylfuran-3-carboxylate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of Ethyl 2,5-dimethylfuran-3-carboxylate across cellular membranes, ensuring its proper localization and accumulation. The distribution of Ethyl 2,5-dimethylfuran-3-carboxylate can influence its activity and function within different cellular compartments .
Subcellular Localization
Ethyl 2,5-dimethylfuran-3-carboxylate is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be affected by its localization, as certain enzymes and biomolecules are compartment-specific. Post-translational modifications and targeting signals play a role in directing Ethyl 2,5-dimethylfuran-3-carboxylate to specific organelles, where it can exert its biochemical effects .
属性
IUPAC Name |
ethyl 2,5-dimethylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-4-11-9(10)8-5-6(2)12-7(8)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYLSCDHFCSDRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183367 | |
| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29113-63-1 | |
| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029113631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














